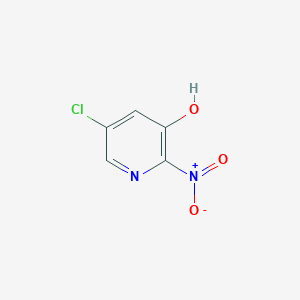

5-Chloro-2-nitropyridin-3-ol

Description

BenchChem offers high-quality 5-Chloro-2-nitropyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-nitropyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-nitropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSYKYYBXLVPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Chloro-2-nitropyridin-3-ol CAS 936247-35-7 properties

The following technical guide details the properties, synthesis, and applications of 5-Chloro-2-nitropyridin-3-ol (CAS 936247-35-7) .

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

5-Chloro-2-nitropyridin-3-ol (CAS 936247-35-7) is a highly functionalized pyridine scaffold used primarily as a regiospecific building block in the synthesis of fused heterocyclic drugs. Its structural uniqueness lies in the contiguous arrangement of a nitro group (C2) and a hydroxyl group (C3), flanked by a chlorine atom (C5). This "push-pull" electronic system—combining the electron-withdrawing nitro group with the electron-donating hydroxyl—makes it a versatile precursor for oxazolo[4,5-b]pyridines and substituted 2-aminopyridines , which are critical pharmacophores in oncology (e.g., BCL-2 inhibition) and kinase inhibitor development.

Physicochemical Properties

The compound is a yellow crystalline solid. Its acidity (phenolic -OH) allows for selective functionalization in the presence of the base-labile nitro group.

| Property | Data |

| CAS Number | 936247-35-7 |

| IUPAC Name | 5-Chloro-2-nitropyridin-3-ol |

| Synonyms | 5-Chloro-2-nitro-3-pyridinol; 3-Hydroxy-2-nitro-5-chloropyridine |

| Molecular Formula | C₅H₃ClN₂O₃ |

| Molecular Weight | 174.54 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 119–123 °C (Predicted/Analogous) |

| pKa (Predicted) | ~4.87 (Acidic OH due to ortho-nitro group) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Storage | Inert atmosphere, 2–8°C (Hygroscopic, light sensitive) |

Critical Distinction: Do not confuse with its isomer 5-chloro-3-nitropyridin-2-ol (CAS 21427-61-2) or the dechlorinated analog 2-nitro-3-pyridinol . The position of the nitro group (C2 vs C3) fundamentally alters the cyclization chemistry.

Synthetic Utility & Reactivity

The compound serves as a "linchpin" intermediate. Its reactivity is defined by three distinct vectors:

-

C3-Hydroxyl (Nucleophile): The most reactive site. Under basic conditions (NaH/DMF or K2CO3/Acetone), the hydroxyl group is readily alkylated to form ethers. This is the primary entry point for attaching solubilizing tails or lipophilic linkers in drug candidates.

-

C2-Nitro (Electrophile/Reducible): The nitro group activates the ring for nucleophilic aromatic substitution (SnAr) at the C3 position (if OH is converted to a leaving group) or, more commonly, serves as a masked amine. Reduction yields 2-amino-5-chloro-3-pyridinol , a precursor to oxazolopyridines.

-

C5-Chlorine (Handle): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the nitro group has been reduced or the ring stabilized.

Visualization: Reactivity Map

Caption: Functional group transformations starting from 5-Chloro-2-nitropyridin-3-ol.

Experimental Protocols

A. Synthesis of 5-Chloro-2-nitropyridin-3-ol (Nitration Route)

Context: While direct commercial sourcing is common, the compound is synthesized via the electrophilic nitration of 5-chloro-3-pyridinol . The hydroxyl group directs the nitro group to the ortho (C2) position.

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with concentrated sulfuric acid (H₂SO₄) (5.0 vol) and cool to 0–5°C.

-

Addition: Add 5-chloro-3-pyridinol (1.0 eq) portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved.

-

Nitration: Dropwise add fuming nitric acid (HNO₃) (1.1 eq) over 30 minutes. The reaction is exothermic; strict temperature control (0–5°C) is required to prevent over-nitration or decomposition.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane) or HPLC.

-

Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product typically precipitates as a yellow solid.

-

Isolation: Filter the solid, wash with cold water until the filtrate is neutral (pH ~6–7), and dry under vacuum at 45°C.

-

Purification: Recrystallize from Ethanol/Water if necessary.

B. Downstream Application: O-Alkylation (Ether Synthesis)

Context: This reaction protects the hydroxyl group and installs the side chain found in many BCL-2 family inhibitors.

Protocol:

-

Dissolution: Dissolve 5-Chloro-2-nitropyridin-3-ol (1.0 eq) in anhydrous DMF (10 vol).

-

Deprotonation: Cool to 0°C and add Sodium Hydride (NaH) (60% dispersion, 1.2 eq). Stir for 30 min until gas evolution ceases. The solution will turn deep orange/red (phenoxide formation).

-

Alkylation: Add the alkyl halide (e.g., 1-bromo-2-methoxyethane) (1.2 eq) dropwise.

-

Completion: Warm to room temperature and stir for 4–12 hours.

-

Workup: Quench with water, extract with Ethyl Acetate, wash with brine, and concentrate.

Self-Validating Quality Control

To ensure the integrity of the starting material and reaction success, use the following checkpoints:

-

1H NMR (DMSO-d6): Look for two aromatic singlets (or doublets with small coupling) for the pyridine protons.

-

Expected: δ

8.2 ppm (H6, d, J2Hz) and δ7.9 ppm (H4, d, J2Hz). The OH proton is broad and typically appears >10 ppm. -

Validation: If the coupling constant is large (>8 Hz), you likely have the wrong isomer (ortho-coupling). 2,5-substitution patterns typically show meta-coupling (~2 Hz).

-

-

Mass Spectrometry: M+1 = 175/177 (Chlorine isotope pattern 3:1).

-

TLC: The nitro-phenol is acidic. It will streak on silica unless the eluent contains 1% Acetic Acid.

Safety & Handling (SDS Summary)

-

Hazards: GHS07 (Warning). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Reactivity: Potential explosion hazard if heated with strong reducing agents or in closed systems during nitration.

-

Disposal: Neutralize acidic filtrates before disposal. Incinerate organic solids.

References

-

Ambeed. (2024). Safety Data Sheet: 5-Chloro-2-nitropyridin-3-ol. Retrieved from

-

PubChem. (2024). Compound Summary: 5-Chloro-2-nitropyridine derivatives. National Library of Medicine. Retrieved from

-

Jubilant Ingrevia. (2024). Pyridine Derivatives in Drug Discovery. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 5-Chloro-2-nitropyridin-3-ol. Retrieved from

5-chloro-2-nitro-3-pyridinol chemical structure and formula

This guide details the chemical structure, synthesis, properties, and applications of 5-chloro-2-nitro-3-pyridinol (CAS 936247-35-7). Note that this specific regioisomer is distinct from the more common 2-hydroxy-3-nitro-5-chloropyridine (CAS 21427-61-2); accurate identification relies on understanding the specific substitution pattern on the pyridine ring.[1]

Executive Summary

5-Chloro-2-nitro-3-pyridinol is a highly functionalized pyridine derivative used primarily as an intermediate in the synthesis of complex heterocyclic pharmaceuticals and agrochemicals.[1] Its structure features three distinct functional groups—a hydroxyl group at position 3, a nitro group at position 2, and a chlorine atom at position 5—rendering it a versatile scaffold for nucleophilic aromatic substitution (

Molecular Architecture & Identification

The compound consists of a pyridine ring substituted at the 2, 3, and 5 positions.[1] Unlike 2- or 4-pyridines, the 3-hydroxy substitution pattern does not favor a stable pyridone tautomer, retaining its aromatic hydroxy-pyridine character.

Structural Data

| Feature | Detail |

| IUPAC Name | 5-Chloro-2-nitro-3-pyridinol |

| Common Synonyms | 5-Chloro-2-nitro-3-hydroxypyridine; 3-Hydroxy-2-nitro-5-chloropyridine |

| CAS Number | 936247-35-7 |

| Molecular Formula | |

| Molecular Weight | 174.54 g/mol |

| SMILES | Oc1cc(Cl)cnc1=O |

Regiochemistry & NMR Logic

Distinguishing this isomer from its analogs (e.g., 5-chloro-3-nitro-2-pyridinol) is critical.[1]

-

Proton NMR (

NMR): The molecule possesses two aromatic protons at positions 4 and 6.[1]-

H-6 (Adjacent to N): Appears as a doublet (

) further downfield (typically -

H-4 (Adjacent to OH): Appears as a doublet (

) slightly upfield relative to H-6 (typically -

Coupling (

): A characteristic meta-coupling constant of ~1.5–2.5 Hz is observed.[1]

-

Physicochemical Profile

The presence of the nitro group adjacent to the hydroxyl group significantly increases the acidity of the phenolic proton via intramolecular hydrogen bonding and electronic withdrawal.[1]

| Property | Value / Description |

| Appearance | Yellow crystalline solid |

| Melting Point | Predicted range: 160–180 °C (Experimental data varies by purity) |

| pKa (Predicted) | ~4.5 – 5.5 (More acidic than 3-pyridinol due to |

| Solubility | Soluble in DMSO, DMF, MeOH, Ethyl Acetate; Sparingly soluble in water |

| Stability | Stable under ambient conditions; light-sensitive (nitro group) |

Synthetic Pathways

The synthesis of 5-chloro-2-nitro-3-pyridinol typically involves electrophilic aromatic substitution (nitration) on a pre-functionalized pyridine core.[1] The 3-hydroxyl group acts as a strong ortho/para director, guiding the entering nitro group to the 2-position.

Synthesis Protocol: Nitration of 5-Chloro-3-pyridinol

This route leverages the directing power of the hydroxyl group to install the nitro group at the sterically crowded but electronically activated 2-position.

Figure 1: Synthetic pathway via nitration of 5-chloro-3-pyridinol. The hydroxyl group directs the nitro group primarily to the 2-position.

Detailed Methodology

-

Preparation: Charge a reaction vessel with concentrated sulfuric acid (

) and cool to 0–5 °C. -

Addition: Slowly add 5-chloro-3-pyridinol portion-wise, maintaining the temperature below 10 °C to prevent decomposition.

-

Nitration: Dropwise add fuming nitric acid (

, >90%) or a nitration mixture ( -

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC or HPLC.[1]

-

Quenching: Pour the reaction mixture carefully onto crushed ice. The product typically precipitates as a yellow solid.[1]

-

Purification: Filter the solid, wash with cold water to remove acid residues, and recrystallize from ethanol or an ethanol/water mixture.[1]

Applications in Drug Development

5-Chloro-2-nitro-3-pyridinol serves as a "linchpin" intermediate for constructing fused heterocycles.[1]

Synthesis of Oxazolopyridines

Reduction of the nitro group yields 2-amino-3-hydroxy-5-chloropyridine .[1] This ortho-aminophenol motif can react with phosgene or carbonyldiimidazole (CDI) to form oxazolo[4,5-b]pyridine derivatives, which are potent scaffolds for kinase inhibitors.[1]

Nucleophilic Substitution ( )

The chlorine atom at position 5 is activated by the electron-withdrawing nitro group (though less so than if it were ortho or para to the nitro).[1] However, the nitro group itself can sometimes undergo displacement by strong nucleophiles (e.g., thiols, amines) depending on reaction conditions, allowing for diverse library generation.[1]

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]

-

Storage: Store in a cool, dry place away from strong reducing agents and bases.[1] Nitro compounds can be shock-sensitive if dry and impure; handle with care.[1]

References

-

PubChem Compound Summary. (2025). 5-chloro-2-nitropyridin-3-ol (CAS 936247-35-7).[1] National Center for Biotechnology Information.[1] Link[1]

-

Sigma-Aldrich. (2025).[1] Product Search: Nitropyridinols. Merck KGaA.[1] Link

-

ChemicalBook. (2025).[1][2] CAS Database List: 936247-35-7.[1] Link

-

GuideChem. (2025).[1] Synthesis and Properties of Chloronitropyridines. Link

Sources

A Technical Guide to the Physicochemical Characterization of 5-Chloro-2-nitropyridin-3-ol

Abstract: 5-Chloro-2-nitropyridin-3-ol is a substituted pyridine derivative with significant potential as a building block in medicinal and agricultural chemistry. Like its structural analogs, it is anticipated to be a key intermediate in the synthesis of novel bioactive molecules.[1][2] A thorough understanding of its solid-state physical properties is paramount for its effective utilization in drug development, formulation, and synthesis optimization. This guide provides a comprehensive framework for the experimental determination and analysis of the key physical properties of solid 5-Chloro-2-nitropyridin-3-ol. It is designed for researchers, chemists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind each characterization technique.

Introduction and Molecular Context

5-Chloro-2-nitropyridin-3-ol belongs to the class of substituted nitropyridines, which are versatile intermediates in organic synthesis.[1] The presence of a chloro group, a nitro group, and a hydroxyl group on the pyridine ring imparts a unique electronic and steric profile, making it a valuable precursor for creating complex molecular architectures. While direct experimental data for this specific compound is not extensively published, we can infer expected properties and establish a robust characterization plan by examining closely related analogs.

For context, 5-Chloro-2-nitropyridine (the parent compound lacking the 3-ol group) is an off-white to pale yellow crystalline powder with a melting point in the range of 119-123°C.[3] It is reported to be insoluble in water but soluble in solvents like methylene chloride (MDC), acetone, and methanol.[3] Another close structural isomer, 5-Chloro-2-hydroxy-3-nitropyridine , has a significantly higher melting point of 232-236°C, highlighting the profound impact of substituent positioning on crystal lattice energy.[2]

This guide will outline the necessary steps to definitively characterize the physical properties of 5-Chloro-2-nitropyridin-3-ol.

Table 1: Physicochemical Properties of Structural Analogs

| Property | 5-Chloro-2-nitropyridine | 5-Chloro-2-hydroxy-3-nitropyridine | 5-Chloro-2-nitropyridin-3-ol |

| CAS Number | 52092-47-4[1] | 21427-61-2[2] | Not broadly available |

| Molecular Formula | C₅H₃ClN₂O₂[1] | C₅H₃ClN₂O₃[2] | C₅H₃ClN₂O₃ |

| Molecular Weight | 158.54 g/mol [1] | 174.54 g/mol | 174.54 g/mol |

| Appearance | Off-white to pale yellow crystalline powder[1][3] | Data not available | To be determined |

| Melting Point | 119-123 °C[4] | 232-236 °C[2] | To be determined |

| Solubility | Insoluble in water; Soluble in MDC, Acetone, Methanol[3] | Data not available | To be determined |

Essential Physicochemical Characterization Protocols

The following sections detail the critical experimental workflows required to build a comprehensive profile of 5-Chloro-2-nitropyridin-3-ol.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental property that provides a primary indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will cause a depression and broadening of the melting range. The capillary method is a standard, reliable technique for this determination.[5]

Protocol:

-

Sample Preparation: Ensure the solid sample is completely dry. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of solid enters the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[6]

-

Packing: Drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. The bouncing action will pack the solid tightly. Repeat until a packed column of 2-3 mm height is achieved.[6] An improper packing can lead to errors in observation.

-

Measurement (Manual):

-

Affix the capillary tube to a thermometer.

-

Submerge the assembly in a Thiele tube containing high-boiling mineral oil, ensuring the sample is level with the thermometer bulb.[7]

-

Heat the side arm of the Thiele tube slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[7]

-

-

Measurement (Automated): Insert the packed capillary into a calibrated digital melting point apparatus.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass has liquefied (T₂). The melting range is T₁ - T₂.

Solubility Profiling

Expertise & Rationale: For compounds intended for pharmaceutical use, solubility is a critical determinant of bioavailability. A comprehensive solubility profile across aqueous buffers of varying pH and in relevant organic solvents is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility.[8]

Protocol:

-

Solvent Selection: Prepare a panel of solvents including:

-

Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8, and pH 7.4 (simulated intestinal fluid).

-

Organic Solvents: Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane.

-

-

Equilibrium "Shake-Flask" Method:

-

Add an excess amount of solid 5-Chloro-2-nitropyridin-3-ol to a known volume of each solvent in a sealed vial. The excess solid ensures that saturation is reached.

-

Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8]

-

Monitor the concentration of the dissolved compound at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus, confirming equilibrium has been reached.[8]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand, letting the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. HPLC is preferred as it can simultaneously confirm the stability of the compound under the test conditions.[8]

-

-

Data Expression: Report solubility in units of mg/mL or µg/mL.

Diagram 1: Experimental Workflow for Solubility Profiling

Caption: Workflow for determining equilibrium solubility.

Crystal Structure Determination via Single-Crystal X-ray Diffraction

Expertise & Rationale: Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state.[9] This analysis provides precise bond lengths, bond angles, and information on intermolecular interactions (like hydrogen bonding), which are crucial for understanding the compound's stability, polymorphism, and interaction with biological targets.[10]

Protocol:

-

Crystal Growth (Prerequisite): This is often the most challenging step. High-quality, single crystals of sufficient size are required.

-

Method: Slow evaporation of a saturated solution is a common starting point. Dissolve the compound in a suitable solvent (or solvent mixture) and allow the solvent to evaporate slowly and undisturbed over several days to weeks. Other methods include slow cooling or vapor diffusion.

-

Rationale: Slow, controlled crystal growth minimizes defects and allows for the formation of a well-ordered lattice suitable for diffraction.

-

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Structure Solution and Refinement:

-

The diffraction data is processed mathematically to generate an electron density map of the crystal's unit cell.

-

An initial molecular model is fitted to the electron density map.

-

This model is then refined using computational algorithms to achieve the best possible fit between the calculated and observed diffraction patterns. The final output is a detailed 3D structure of the molecule.[12]

-

Diagram 2: Logic Flow for X-ray Crystallography

Caption: From purified compound to 3D structure.

Thermal Stability Analysis

Expertise & Rationale: Thermal analysis, comprising Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical information on the material's stability, decomposition behavior, and phase transitions.[13] TGA measures changes in mass as a function of temperature, identifying decomposition events, while DSC measures the heat flow into or out of a sample, identifying transitions like melting, crystallization, or solid-solid phase changes.[14]

Protocol:

-

Instrument Calibration: Calibrate the TGA and DSC instruments using appropriate standards (e.g., indium for DSC temperature and enthalpy).

-

Sample Preparation: Accurately weigh a small amount of the solid sample (typically 2-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum, ceramic).

-

TGA Analysis:

-

Place the sample pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative stability).

-

Record the mass of the sample as a function of temperature. The resulting curve will show step-wise mass loss at temperatures where decomposition occurs.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

Record the differential heat flow. Endothermic events (like melting) will appear as peaks, while exothermic events (like decomposition) will appear as troughs (by convention).[14]

-

-

Data Interpretation:

-

From TGA: Determine the onset temperature of decomposition (T_onset) and the percentage of mass lost at each step.

-

From DSC: Determine the onset and peak temperatures of melting, as well as the enthalpy of fusion (ΔH_fus), which is the area under the melting peak. This provides information on the energy required to melt the crystal lattice.

-

Computational Prediction of Properties

In the absence of experimental data, computational chemistry serves as a powerful predictive tool.[15] Methods based on Quantitative Structure-Property Relationships (QSPR) and more advanced molecular modeling can provide valuable estimates for properties like solubility, boiling point, and vapor pressure.[16][17] These tools use the molecular structure to calculate descriptors that are then correlated with physical properties. While not a replacement for experimental validation, these predictions are invaluable for prioritizing synthetic targets and designing experiments.

Conclusion

A comprehensive understanding of the solid-state properties of 5-Chloro-2-nitropyridin-3-ol is essential for its successful application in research and development. While data on this specific molecule is sparse, a systematic characterization approach as outlined in this guide will yield the necessary data for its advancement. By employing standard, validated protocols for determining melting point, solubility, crystal structure, and thermal stability, researchers can build a robust physicochemical profile. This data is the foundation for rational formulation design, process optimization, and ultimately, the successful translation of this promising intermediate into valuable end-products.

References

- Jubilant Ingrevia. (2024). Safety Data Sheet: 5-Chloro-2-nitropyridine.

-

PubChem. (n.d.). 5-Chloro-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

-

European Union Reference Laboratory for alternatives to animal testing. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

-

ResearchGate. (2009). Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. Retrieved from [Link]

-

National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]

-

arXiv. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (2018). Use of Thermal Analysis Techniques (TG–DSC) for the Characterization of Diverse Organic Municipal Waste Streams to Predict Biological Stability Prior to Land Application. Retrieved from [Link]

-

PubMed. (n.d.). Calculating physical properties of organic compounds for environmental modeling from molecular structure. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Longdom Publishing. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Retrieved from [Link]

-

Westlab. (2023). Measuring the Melting Point. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Retrieved from [Link]

-

Caltech. (2018). Demystifying X-ray Crystallography. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

-

PubMed. (2012). Improved characterization of soil organic matter by thermal analysis using CO2/H2O evolved.... Retrieved from [Link]

-

AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 5-Chloro-2-nitropyridine | 52092-47-4 [chemicalbook.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. who.int [who.int]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 11. azolifesciences.com [azolifesciences.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. iitk.ac.in [iitk.ac.in]

- 15. longdom.org [longdom.org]

- 16. researchgate.net [researchgate.net]

- 17. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Solvent Selection for 5-Chloro-2-nitropyridin-3-ol

CAS: 936247-35-7 Formula: C₅H₃ClN₂O₃ Molecular Weight: 174.54 g/mol [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-2-nitropyridin-3-ol , a critical heterocyclic building block used in the synthesis of S100 inhibitors and soluble guanylate cyclase stimulators.

As a Senior Application Scientist, I emphasize that the solubility of this compound is governed by its zwitterionic potential and high acidity (due to the electron-withdrawing nitro group ortho to the hydroxyl). While it exhibits poor solubility in non-polar hydrocarbons and neutral aqueous media, it shows excellent solubility in polar aprotic solvents (DMF, DMSO) and basic aqueous solutions.

Key Takeaway: For synthetic workflows, N,N-Dimethylformamide (DMF) is the gold-standard solvent, supporting concentrations >60 mg/mL. For purification, a Hot Acetic Acid / Water antisolvent system is the field-proven protocol for recrystallization.

Physicochemical Profile & Solubility Mechanism

Understanding the solubility of 5-Chloro-2-nitropyridin-3-ol requires analyzing its electronic structure. The molecule features a hydroxyl group at position 3, flanked by a nitro group at position 2 and a pyridine nitrogen.

-

Acidity (pKa Effect): The electron-withdrawing nature of the nitro group and the pyridine ring significantly increases the acidity of the phenolic hydroxyl. The pKa is estimated to be in the range of 4.0 – 6.0 . Consequently, in neutral water (pH 7), the compound exists in equilibrium between its neutral and anionic forms, often leading to precipitation unless the pH is adjusted >8.

-

Lipophilicity (LogP): With a calculated LogP (cLogP) of approximately 1.71 , the neutral molecule is moderately lipophilic, explaining its solubility in organic solvents like Ethyl Acetate and Dichloromethane (DCM) but insolubility in Hexane.

Solvation Mechanism Diagram

The following diagram illustrates the solvation dynamics and species distribution across different media.

Figure 1: Solvation mechanism showing the dichotomy between organic solvation and pH-dependent aqueous solubility.

Solvent Compatibility Matrix

The following data aggregates experimental observations and patent literature regarding solvent suitability for reactions and processing.

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMF (Dimethylformamide) | Excellent (>60 mg/mL) | Primary Reaction Solvent. Used for alkylation and SNAr reactions (e.g., with Cs₂CO₃). |

| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent (>50 mg/mL) | Biological assays and stock solutions. |

| Protic | Methanol / Ethanol | Good (Moderate to High) | Soluble, especially when warm. Used in recrystallization mixtures.[3][4] |

| Protic | Acetic Acid | High (Hot) | Recrystallization. Dissolves well at 80°C; precipitates upon cooling/water addition. |

| Chlorinated | DCM (Dichloromethane) | Moderate | Extraction solvent. Good for partitioning neutral form from acidic water. |

| Esters | Ethyl Acetate | Moderate | Extraction solvent. |

| Hydrocarbons | Hexane / Heptane | Insoluble | Antisolvent. Used to wash precipitates to remove impurities. |

| Aqueous | Water (Neutral) | Poor | Precipitates product during workup (quenching). |

| Aqueous | Water (Basic, pH > 9) | High | Forms water-soluble salt. Used to filter off insoluble impurities before acidification.[3] |

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

For establishing precise solubility limits in a new solvent system.

Objective: Determine the maximum concentration (S_max) at equilibrium.

-

Preparation: Weigh approximately 20 mg of 5-Chloro-2-nitropyridin-3-ol into a standard HPLC vial.

-

Solvent Addition: Add 200 µL of the target solvent (e.g., Methanol).

-

Equilibration: Shake or vortex at 25°C for 24 hours.

-

Visual Check: If fully dissolved, add more solid until a visible precipitate remains (saturation).

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

-

Quantification: Dilute the supernatant 100x with Mobile Phase (Water/Acetonitrile) and analyze via HPLC-UV (254 nm).

-

Calibration: Use a standard curve prepared from a DMSO stock solution.

-

Protocol B: Purification via Recrystallization

Based on Patent US10125125B2 Methodology.

Objective: Purify crude material isolated from nitration reactions.

-

Dissolution: Suspend the crude solid in Glacial Acetic Acid (approx. 5-10 volumes relative to mass).

-

Heating: Heat the mixture to 80°C with stirring until a clear solution is obtained.

-

Precipitation: Slowly add Water (antisolvent) dropwise while maintaining temperature until slight turbidity persists.

-

Cooling: Allow the solution to cool slowly to room temperature, then chill to 4°C.

-

Filtration: Filter the resulting crystals and wash with cold water.

-

Drying: Dry under vacuum at 40°C overnight.

Alternative (Acid-Base Swing):

-

Dissolve crude in Ethanol .

-

Add 1M NaOH until pH > 11 (Solution becomes clear/dark as salt forms).

-

Filter off any insoluble impurities.[3]

-

Acidify filtrate with HCl or Acetic Acid to pH ~3.

-

Collect the precipitated pure solid.

Workflow Visualization: Reaction & Isolation

This workflow demonstrates the standard path for using this compound in synthesis, highlighting the solvent switches required.

Figure 2: Standard synthetic workflow utilizing solubility differences for isolation.

References

- Title: N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors.

-

Compound Identity & Properties

- Reaction Solvent Context (DMF)

Sources

- 1. 5-Chloro-2-nitropyridin-3-ol_936247-35-7_Hairui Chemical [hairuichem.com]

- 2. EnamineStore [enaminestore.com]

- 3. US10125125B2 - N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors - Google Patents [patents.google.com]

- 4. 52092-47-4 | 5-Chloro-2-nitropyridine | Chlorides | Ambeed.com [ambeed.com]

- 5. 936247-35-7 | 5-Chloro-2-nitropyridin-3-ol - AiFChem [aifchem.com]

- 6. 52092-47-4|5-Chloro-2-nitropyridine|BLD Pharm [bldpharm.com]

Navigating the Synthesis and Handling of 5-Chloro-2-nitropyridin-3-ol: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the safety data for 5-Chloro-2-nitropyridin-3-ol. The available safety data is primarily for the closely related isomer, 5-Chloro-2-hydroxy-3-nitropyridine (CAS 21427-61-2), and should be interpreted with caution as a surrogate for the specified compound (CAS 1395037-06-5) in the absence of a dedicated Safety Data Sheet. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Introduction: The Chemical Landscape of Chlorinated Nitropyridinols

5-Chloro-2-nitropyridin-3-ol and its isomers are functionalized pyridine derivatives that serve as versatile building blocks in medicinal chemistry and organic synthesis.[1] The presence of a chlorine atom, a nitro group, and a hydroxyl group on the pyridine ring imparts a unique reactivity profile, making these compounds valuable intermediates in the synthesis of complex molecules, including pharmaceuticals.[2] However, this chemical functionality also necessitates a thorough understanding of their potential hazards to ensure safe handling and use in a research and development setting. This guide provides a comprehensive overview of the known safety information, handling procedures, and emergency protocols.

Hazard Identification and Classification

Based on data for the isomer 5-Chloro-2-hydroxy-3-nitropyridine (CAS 21427-61-2), this class of compounds is classified as hazardous.[3]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Signal Word: Danger[3]

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H318: Causes serious eye damage.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/ eye protection/ face protection.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Figure 1: GHS Hazard Profile for Chlorinated Nitropyridinols.

Physical and Chemical Properties

Understanding the physical and chemical properties is crucial for safe handling and for designing experiments. The data presented below is for the isomer 5-Chloro-2-hydroxy-3-nitropyridine.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂O₃ | [3] |

| Molecular Weight | 174.54 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 232-236 °C | [3] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure laboratory safety.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.[3]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[3]

Handling Procedures:

-

Preparation: Before handling, ensure all necessary PPE is donned correctly.

-

Dispensing: Avoid creating dust when weighing or transferring the solid material.

-

Work Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

-

Contamination: Immediately clean up any spills and decontaminate surfaces.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

-

The recommended storage temperature is 4°C.[7]

Figure 2: Workflow for Safe Handling of 5-Chloro-2-nitropyridin-3-ol.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[8]

-

In Case of Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Evacuate: Evacuate the area and prevent unnecessary personnel from entering.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wear appropriate PPE and prevent the spread of the material. Avoid generating dust.

-

Cleanup: Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.

-

Decontaminate: Clean the spill area thoroughly.

Stability and Reactivity

Understanding the chemical stability and reactivity is essential to prevent hazardous reactions.

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Conditions to Avoid: High temperatures and exposure to incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[10]

Figure 3: Reactivity Pathways for 5-Chloro-2-nitropyridin-3-ol.

Toxicological Information

| Hazard | Description | Source |

| Acute Toxicity (Oral) | Harmful if swallowed. | [3] |

| Skin Corrosion/Irritation | Causes skin irritation. | [3] |

| Serious Eye Damage/Irritation | Causes serious eye damage. | [3] |

| Respiratory Irritation | May cause irritation to the respiratory system. | [3] |

| Germ Cell Mutagenicity | No data available. | [5] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [11] |

| Reproductive Toxicity | No data available. | [11] |

Conclusion

5-Chloro-2-nitropyridin-3-ol is a valuable chemical intermediate that requires careful and informed handling. The primary hazards are associated with its potential for oral toxicity, skin and severe eye irritation, and respiratory irritation. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to the established protocols for handling, storage, and emergency response, researchers can safely utilize this compound in their synthetic endeavors. It is imperative to consult the most current safety data sheet and conduct a thorough risk assessment before commencing any new experimental work.

References

-

Olin Chlor Alkali. (2021, April 6). Chlorine. [Link]

-

PubChem. 5-Chloro-2-nitropyridine. [Link]

-

Regal® Pool Care System. (2015, May 8). Chlorinated Tablets 1". [Link]

-

Regal Pool Care System. (2022, December 6). SDS No: Regal Chlorinated Tabs. [Link]

-

ClearTech. (2025, February 19). Chlorine CTI SDS. [Link]

-

Intermountain Specialty Gases. (2015, March 1). Chlorine (0.0001%-0.01%) in Nitrogen Safety Data Sheet. [Link]

-

MP Biomedicals. 267525 5-Chloro-2-hydroxy-3-nitropyridine CAS: 21427-61-2. [Link]

-

Pharmaffiliates. CAS No : 21427-61-2 | Product Name : 5-Chloro-2-hydroxy-3-nitropyridine. [Link]

-

Arctom. CAS NO. 1395037-06-5 | 2-chloro-5-nitropyridin-3-ol. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 5-氯-2-羟基-3-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. assets.ctfassets.net [assets.ctfassets.net]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. usbio.net [usbio.net]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. assets.ctfassets.net [assets.ctfassets.net]

5-Chloro-2-nitropyridin-3-ol melting point and boiling point

[1][2][3][4][5][6]

Part 1: Executive Summary & Identification

5-Chloro-2-nitropyridin-3-ol is a functionalized pyridine intermediate used primarily as a building block in the synthesis of kinase inhibitors (e.g., JAK2 inhibitors) and fused heterocycles. Unlike its 2-hydroxy isomer, which exists predominantly as a pyridone, this compound retains the 3-hydroxyl functionality adjacent to a strong electron-withdrawing nitro group, creating a unique intramolecular hydrogen-bonding motif that influences its thermal properties.

Chemical Identity Table

| Parameter | Data |

| Chemical Name | 5-Chloro-2-nitropyridin-3-ol |

| CAS Number | 936247-35-7 |

| Synonyms | 5-Chloro-2-nitro-3-pyridinol; 3-Hydroxy-5-chloro-2-nitropyridine |

| Molecular Formula | C₅H₃ClN₂O₃ |

| Molecular Weight | 174.54 g/mol |

| SMILES | Oc1cc(Cl)cnc1=O |

| Isomer Warning | Distinct from 5-Chloro-2-hydroxy-3-nitropyridine (CAS 21427-61-2) |

Part 2: Thermodynamic Properties (Melting & Boiling Points)

Melting Point (Experimental vs. Theoretical)

Unlike common catalog reagents, 5-Chloro-2-nitropyridin-3-ol is often synthesized in situ or custom-manufactured. Consequently, experimental data in open literature is scarce compared to its stable isomers.

-

Experimental Status: Publicly validated experimental melting points are limited. However, based on structural analogs and the synthesis of the non-chlorinated parent, the expected range is derived below.

-

Comparative Thermodynamic Logic:

-

Parent Compound (3-Hydroxy-2-nitropyridine): MP 160–162 °C .

-

Isomer (5-Chloro-2-hydroxy-3-nitropyridine): MP 232–236 °C .[2]

-

Analysis: The 2-hydroxy isomer (pyridone-like) exhibits strong intermolecular hydrogen bonding (dimerization), leading to a high MP (>230 °C). The target compound (3-hydroxy-2-nitro) features an intramolecular hydrogen bond between the 3-OH and 2-NO₂ groups. This internal bonding typically reduces intermolecular lattice energy, suggesting a melting point lower than the isomer , likely in the 165–185 °C range, assuming the chlorine atom adds moderate lattice stability.

-

Boiling Point

-

Predicted BP: ~330 °C at 760 mmHg (Theoretical).

-

Experimental Reality: Do not attempt to boil. Nitro-pyridines with hydroxyl groups are thermally labile. Decomposition often precedes boiling.

-

Vacuum Distillation: Not recommended. Purification should be performed via recrystallization or column chromatography.

Part 3: Synthesis & Characterization Protocol

The most reliable method to verify the identity of this compound is through its synthesis from 5-chloropyridin-3-ol , followed by immediate characterization.

Synthesis Workflow (Nitration)

Reaction: Electrophilic aromatic substitution (Nitration). Substrate: 5-Chloropyridin-3-ol.[1][3][4][5][6] Reagents: Concentrated H₂SO₄, Fuming HNO₃.

Step-by-Step Protocol

-

Dissolution: Dissolve 5-chloropyridin-3-ol (1.0 eq) in concentrated H₂SO₄ at 0–5 °C. Ensure complete solvation to prevent localized hotspots.

-

Nitration: Dropwise add fuming HNO₃ (1.0–1.1 eq) while maintaining internal temperature <10 °C.

-

Why? The 3-OH group activates the ring; the 5-Cl directs the nitro group to the 2-position (ortho to the ring nitrogen and OH). Temperature control prevents dinitration.

-

-

Quenching: Pour the reaction mixture onto crushed ice/water.

-

Isolation: The product, 5-Chloro-2-nitropyridin-3-ol , typically precipitates as a yellow solid. Filter and wash with cold water to remove acid.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH gradient).

Visualization: Synthesis & Logic Flow

Caption: Synthetic pathway for 5-Chloro-2-nitropyridin-3-ol via nitration, highlighting the critical distinction from its high-melting isomer.

Part 4: Safety & Handling (E-E-A-T)

Working with nitro-pyridines requires strict adherence to safety protocols due to potential energetic decomposition and toxicity.

-

Thermal Hazards:

-

DSC (Differential Scanning Calorimetry): Always run a DSC scan (5 °C/min) on a small sample (<5 mg) before scaling up. Look for exotherms >200 °C which indicate decomposition onset.

-

Grinding: Do not grind dry nitro-pyridine solids vigorously; they can be shock-sensitive.

-

-

Toxicology (Predicted):

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.[7]

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

-

-

Storage:

-

Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Protect from light (nitro groups can undergo photochemical rearrangement).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27057, 3-Hydroxy-2-nitropyridine (Parent Analog). Retrieved from [Link]

- Google Patents (2018).US10125125B2 - N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors. (Describes synthesis of 5-chloro-2-nitropyridin-3-ol).

Sources

- 1. 5-fluoro-2-nitropyridin-3-ol | CAS#:847902-56-1 | Chemsrc [chemsrc.com]

- 2. 5-Chloro-2-hydroxy-3-nitropyridine 97 21427-61-2 [sigmaaldrich.com]

- 3. esdmedikal.com [esdmedikal.com]

- 4. 5-chloro-2-nitro-pyridin-3-ol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. 534-17-8 | Cesium carbonate | Ambeed.com [ambeed.com]

- 6. 5-Chloro-2-nitropyridin-3-ol,936247-35-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 7. lookchem.com [lookchem.com]

Methodological & Application

Application Note: 5-Chloro-2-nitropyridin-3-ol in Imidazo[1,2-a]pyridine Synthesis

[1][2][3]

Abstract

This guide details the synthetic utility of 5-chloro-2-nitropyridin-3-ol as a high-value precursor for developing imidazo[1,2-a]pyridine libraries, a privileged scaffold in kinase inhibitors (e.g., PDGFR, VEGFR) and soluble guanylate cyclase (sGC) stimulators. Unlike simple aminopyridines, this nitropyridine core allows for the introduction of diversity at the C8 position prior to ring closure, enabling the synthesis of complex, lipophilic drug candidates. We present a validated workflow addressing the critical challenge of chemoselective nitro reduction without hydrodehalogenation, followed by regioselective cyclization.

Strategic Retrosynthesis & Mechanism

The imidazo[1,2-a]pyridine ring system is synthesized via the condensation of a 2-aminopyridine with an

Key Synthetic Advantages:

-

C8 Diversity: The C3-hydroxyl group allows for O-alkylation or arylation before cyclization, avoiding the steric hindrance often encountered when functionalizing the bicyclic core later.

-

Halogen Handle: The C5-chlorine (becoming C6 in the final scaffold) remains available for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to extend the pharmacophore.

Reaction Pathway Diagram

The following diagram illustrates the critical "Alkylation-First" strategy to prevent side reactions during the cyclization phase.

Figure 1: Strategic workflow for converting 5-chloro-2-nitropyridin-3-ol to the imidazo[1,2-a]pyridine core, highlighting the critical reduction step.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Challenge: Standard catalytic hydrogenation (H₂/Pd-C) frequently causes hydrodechlorination , stripping the valuable chlorine atom from the ring [1]. Solution: Use Iron/Ammonium Chloride or Sulfided Platinum (Pt/C-S) to reduce the nitro group while preserving the aryl chloride.

Materials

-

Iron powder (325 mesh, 5.0 equiv)

-

Ammonium chloride (NH₄Cl, 5.0 equiv)

-

Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Procedure

-

Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 5-chloro-2-nitropyridin-3-ol (10 g) in Ethanol (80 mL) and Water (20 mL).

-

Activation: Add solid NH₄Cl (15.2 g) and stir at room temperature for 10 minutes.

-

Reduction: Add Iron powder (15.9 g) portion-wise over 15 minutes. The reaction is exothermic; monitor internal temperature to keep below 60°C.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (System: 50% EtOAc/Hexanes). The starting material (yellow) should disappear, yielding a fluorescent amino-pyridine spot.

-

Workup (Critical):

-

Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (50 mL).

-

Concentrate the filtrate under reduced pressure.

-

Resuspend the residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ to remove remaining salts.

-

Dry over Na₂SO₄ and concentrate to yield 2-amino-5-chloropyridin-3-ol as a brownish solid.

-

Yield expectation: 85–92%.

-

Protocol B: O-Alkylation (Introduction of Diversity)

Functionalizing the hydroxyl group before cyclization is preferred to improve solubility and avoid N-alkylation side reactions during ring closure [2].

Step-by-Step Procedure

-

Dissolve 2-amino-5-chloropyridin-3-ol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Add Cesium Carbonate (Cs₂CO₃, 1.2 equiv) and stir for 30 minutes at RT to generate the phenoxide anion.

-

Add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv) dropwise.

-

Stir at 50°C for 3 hours.

-

Quench: Pour into ice water. The product often precipitates. Filter and dry. If oil forms, extract with EtOAc.

Protocol C: Cyclization to Imidazo[1,2-a]pyridine

This step utilizes the Hantzsch condensation.

Materials

-

O-Alkylated 2-aminopyridine intermediate (1.0 equiv)

- -Bromoacetophenone or Chloroacetaldehyde (1.2 equiv)

-

Sodium Bicarbonate (NaHCO₃, 2.0 equiv)

-

Solvent: Ethanol or DMF

Step-by-Step Procedure

-

Reaction Setup: In a pressure vial or reflux flask, combine the O-alkylated amine and the

-haloketone in Ethanol. -

Base Addition: Add solid NaHCO₃. (Note: For acid-labile substrates, this buffers the HBr/HCl generated).

-

Cyclization: Heat to reflux (80°C) for 4–6 hours.

-

Observation: The reaction mixture typically darkens. LC-MS should show the formation of the cyclized product (M-18 mass shift corresponding to water loss is not directly visible as it is a condensation, but the molecular weight will equal Amine + Ketone - HBr - H2O).

-

Purification: Evaporate solvent. Redissolve in DCM, wash with water. Purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Data Summary & Troubleshooting

Comparative Reduction Methods

| Method | Reagents | Yield | Chemoselectivity (Cl retention) | Notes |

| Rec. A | Fe / NH₄Cl / EtOH | 88% | High (>99%) | Best balance of cost and selectivity. |

| Rec. B | H₂ / Pt-S (Sulfided) | 85% | High | Requires high pressure equipment. |

| Avoid | H₂ / Pd-C | <40% | Low | Significant dechlorination observed (up to 33%) [3]. |

| Alt | SnCl₂ / HCl | 75% | High | Tedious workup; tin residues toxic. |

Troubleshooting Guide

-

Problem: Low yield in cyclization step.

-

Cause: N-alkylation of the pyridine ring nitrogen instead of cyclization.

-

Fix: Ensure the

-haloketone is added slowly. Switch solvent to n-Butanol and increase temperature to 110°C to favor thermodynamic cyclization.

-

-

Problem: Product is an oil/tar.

-

Cause: Polymerization of chloroacetaldehyde.

-

Fix: Use freshly distilled chloroacetaldehyde or its dimethyl acetal form (requires acid catalysis).

-

Applications in Drug Discovery

The 8-alkoxy-6-chloroimidazo[1,2-a]pyridine scaffold synthesized via this route is a bioisostere for quinoline and indole cores. It is prominently featured in:

-

sGC Stimulators: Analogs of Riociguat where the core polarity is modulated by the C8-alkoxy group [3].

-

Kinase Inhibitors: The C6-chlorine serves as a vector for Suzuki coupling to introduce hinge-binding motifs targeting PDGFR or VEGFR [4].

References

-

Chemoselective Reduction : Yan, H., et al. "Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives."[3] Journal of Organic Chemistry, 2012.[3][4] Link

-

General Synthesis : "Synthesis of imidazo[1,2-a]pyridines: a decade update." RSC Advances, 2014. Link

-

Dechlorination Risks & sGC Applications : Follmann, M., et al. "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat." Journal of Medicinal Chemistry, 2017. (Note: Discusses similar pyridine reduction challenges). Link

-

PDGFR Inhibitors : Dai, Y., et al. "Discovery of a Novel Class of Imidazo[1,2-a]pyridines with Potent PDGFR Activity." ACS Medicinal Chemistry Letters, 2008. Link

Sources

- 1. US10125125B2 - N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors - Google Patents [patents.google.com]

- 2. EA033626B1 - ÐÐÐÐÐÐÐÐÐЩÐÐÐЫРÐÐÐÐÐÐÐ[1,2-а]ÐÐÐ ÐÐÐÐÐÐÐ ÐÐÐСÐÐÐÐЫ, СÐÐСÐÐ ÐÐ¥ ÐÐÐУЧÐÐÐЯ, ÐÐ¥ ÐÐ ÐÐÐÐÐÐÐÐ Ð ÐÐÐÐРСТÐÐÐÐÐРСРÐÐСТÐÐ, СÐÐÐÐ ÐÐЩÐÐ ÐÐ¥ - Google Patents [patents.google.com]

- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]

- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

Application Note: Strategic Nucleophilic Substitution of 5-Chloro-2-nitropyridin-3-ol for Novel Compound Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Chloro-2-nitropyridin-3-ol is a highly functionalized heterocyclic compound poised for significant application in medicinal chemistry and materials science. Its unique electronic architecture, featuring a pyridine ring rendered electron-deficient by a potent ortho-nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of a chlorine atom at the 5-position serves as a versatile leaving group, while the hydroxyl group at the 3-position offers an additional site for modulation or can influence the reactivity of the scaffold. This guide provides a detailed exploration of the mechanistic underpinnings and practical protocols for leveraging 5-Chloro-2-nitropyridin-3-ol in the synthesis of diverse molecular libraries. We present step-by-step methodologies for its reaction with amine, oxygen, and sulfur nucleophiles, offering field-proven insights to streamline discovery and development workflows.

The Chemistry of 5-Chloro-2-nitropyridin-3-ol: A Mechanistic Overview

Molecular Profile and Reactivity

The reactivity of 5-Chloro-2-nitropyridin-3-ol is governed by the synergistic interplay of its constituent functional groups. The pyridine nitrogen and the nitro group are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring system.[1] This polarization makes the ring highly susceptible to attack by nucleophiles.

-

Activating Groups: The nitro group (-NO₂) at the 2-position is paramount. Its position ortho to the chlorine atom is critical for activating the ring toward nucleophilic attack. It provides powerful resonance stabilization for the negatively charged reaction intermediate.[1][2]

-

Leaving Group: The chlorine atom at the 5-position is an effective leaving group in SNAr reactions due to its ability to stabilize a negative charge as a chloride ion.[3]

-

Modulating Group: The hydroxyl group (-OH) at the 3-position introduces another layer of complexity and opportunity. While it is a weak electron-donating group by resonance, it is also acidic. Under basic conditions, it can be deprotonated to form a pyridinoxide-like species, which can alter the electronic properties of the ring and potentially serve as a competing reaction site. Careful control of reaction conditions is therefore essential.

The SNAr (Addition-Elimination) Mechanism

Nucleophilic substitution on this scaffold does not proceed via a direct SN2 displacement, but rather through a two-step addition-elimination pathway.[2][4]

-

Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the chloro leaving group. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][5] The stability of this intermediate is the key to the reaction's feasibility and is significantly enhanced by the delocalization of the negative charge onto the oxygen atoms of the nitro group.[6]

-

Elimination: The aromaticity of the ring is restored in the second, typically faster, step through the expulsion of the chloride leaving group.

The general mechanism is illustrated below.

Core Experimental Protocols

Safety First: Mandatory Precautions

5-Chloro-2-nitropyridin-3-ol and its related precursor, 5-chloro-2-nitropyridine, should be handled with care. Based on data for the precursor, it is harmful if swallowed, causes skin irritation, can cause serious eye damage, and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Disposal: Dispose of chemical waste according to institutional and local regulations.

General Considerations for SNAr Reactions

-

Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or alcohols like isopropanol are typically used to facilitate the reaction between the polar substrate and the nucleophile.

-

Base: A base is often required to neutralize the hydrochloric acid (HCl) generated during the reaction or to deprotonate the incoming nucleophile. The choice of base is critical. Non-nucleophilic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are common for reactions with amines. Stronger, non-nucleophilic bases like sodium hydride (NaH) are used for less reactive alcohol or thiol nucleophiles.[8]

-

Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[4] Typical temperatures range from room temperature to reflux, depending on the nucleophilicity of the attacking species and the solvent used.

-

Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Protocol 1: Amination Reactions

This protocol describes the synthesis of 5-amino-2-nitropyridin-3-ol derivatives, which are valuable precursors for further functionalization, such as the reduction of the nitro group.[9]

Objective: To substitute the 5-chloro group with a primary or secondary amine.

Materials:

-

5-Chloro-2-nitropyridin-3-ol

-

Amine of choice (e.g., piperidine, morpholine, aniline) (1.1 - 1.5 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Chloro-2-nitropyridin-3-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

-

Add anhydrous DMF to create a stirrable suspension (approx. 0.1 - 0.5 M concentration).

-

Add the desired amine (1.1 eq) to the mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and pour it into ice-water.

-

The product may precipitate. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as needed.

Causality Note: Anhydrous K₂CO₃ is used as a heterogeneous base to scavenge the HCl produced. It is non-nucleophilic and easily filtered off, simplifying workup compared to a soluble base like triethylamine. Using excess base ensures the reaction goes to completion.

| Nucleophile Type | Typical Conditions | Notes |

| Aliphatic Amines | 60-80 °C, 2-6 h | Generally more nucleophilic and react faster. |

| Aromatic Amines | 100-120 °C, 8-24 h | Less nucleophilic due to delocalization of the lone pair. |

Protocol 2: O-Alkylation / O-Arylation Reactions

This protocol details the synthesis of 5-alkoxy/aryloxy-2-nitropyridin-3-ol derivatives, creating valuable ether linkages found in many pharmaceutical agents.

Objective: To substitute the 5-chloro group with an alcohol or phenol.

Materials:

-

5-Chloro-2-nitropyridin-3-ol

-

Alcohol or Phenol of choice (1.2 equivalents)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry, three-neck round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

In a separate flask, dissolve 5-Chloro-2-nitropyridin-3-ol (1.0 eq) in a minimal amount of anhydrous THF.

-

Slowly add the solution of the substrate to the prepared nucleophile solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated ammonium chloride solution.

-

Perform a standard aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography.

Causality Note: A strong base like NaH is required to deprotonate the alcohol/phenol, which is significantly less nucleophilic than an amine.[10] The nucleophile must be pre-formed before the addition of the electrophilic pyridine substrate to prevent side reactions.

| Nucleophile Type | Typical Conditions | Notes |

| Primary Alkoxides | RT to 50 °C, 4-8 h | Highly reactive. |

| Phenoxides | 50 °C to Reflux, 6-18 h | Less reactive; may require higher temperatures. |

Protocol 3: Thiolation Reactions

This protocol covers the synthesis of 5-(alkylthio/arylthio)-2-nitropyridin-3-ol derivatives. Thioethers are important functional groups in various bioactive molecules.

Objective: To substitute the 5-chloro group with a thiol.

Materials:

-

5-Chloro-2-nitropyridin-3-ol

-

Thiol of choice (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 5-Chloro-2-nitropyridin-3-ol (1.0 eq), the thiol (1.1 eq), and K₂CO₃ (2.0 eq).

-

Add anhydrous acetonitrile.

-

Stir the mixture at room temperature or heat gently to 50-60 °C. Thiols are generally excellent nucleophiles, so harsh conditions are often unnecessary.[8]

-

Monitor the reaction by TLC until completion (typically 1-4 hours).

-

Filter off the inorganic solids and rinse with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Perform a standard aqueous workup and extraction if necessary to remove any remaining salts.

-

Dry, concentrate, and purify the crude product by column chromatography.

Causality Note: Thiols are more acidic than alcohols and are potent nucleophiles. A mild base like K₂CO₃ is usually sufficient to facilitate the reaction, which often proceeds smoothly at or slightly above room temperature.

| Nucleophile Type | Typical Conditions | Notes |

| Alkyl Thiols | RT, 1-3 h | Very reactive. |

| Aryl Thiols | RT to 50 °C, 2-6 h | Slightly less reactive than alkyl thiols. |

Applications in Drug Discovery and Development

The functionalized products derived from 5-Chloro-2-nitropyridin-3-ol are versatile intermediates in the synthesis of complex molecules for drug discovery.[11] The pyridine core is a "privileged scaffold," appearing in numerous approved drugs.[12]

-

Further Derivatization: The nitro group on the substituted products can be readily reduced to an amino group (e.g., using H₂/Pd-C, SnCl₂, or Fe/HCl). This newly formed amine provides a reactive handle for amide bond formation, reductive amination, or diazotization, exponentially increasing the chemical diversity achievable from a single starting material.[9]

-

Bioactive Scaffolds: Substituted pyridines are core components of drugs targeting a wide range of diseases, including cancers and infectious diseases.[13][14] The ability to install various amine, ether, and thioether functionalities allows for the fine-tuning of a molecule's steric and electronic properties to optimize binding to biological targets.

References

-

Khan Academy. "Nucleophilic aromatic substitutions". YouTube. Available at: [Link]

-

Ashenhurst, J. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Master Organic Chemistry. Available at: [Link]

-

Biernat, A. et al. "Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution". Organic Letters. Available at: [Link]

-

LibreTexts Chemistry. "Nucleophilic Substitutions on Aromatic Systems". Chemistry LibreTexts. Available at: [Link]

-

University of Illinois Springfield. "Nucleophilic Substitution Reactions". UIS. Available at: [Link]

-

Aksenov, A. et al. "Nitropyridines in the Synthesis of Bioactive Molecules". MDPI. Available at: [Link]

-

Karsh, E. et al. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions". NIH Public Access. Available at: [Link]

-

PubChem. "5-Chloro-2-nitropyridine". National Center for Biotechnology Information. Available at: [Link]

-

The Organic Chemistry Tutor. "Nucleophilic Aromatic Substitution of Heteroarenes". YouTube. Available at: [Link]

- Google Patents. "Method for preparing 2-chloro-5-nitropyridine". Google Patents.

-

Chemistry Stack Exchange. "Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine". Stack Exchange. Available at: [Link]

-

Ashenhurst, J. "Thiols And Thioethers". Master Organic Chemistry. Available at: [Link]

-

Chad's Prep. "Nomenclature, Synthesis, and Reactions of Thiols". YouTube. Available at: [Link]

-

Ghorab, M. et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review". PubMed Central. Available at: [Link]

-

Clark, J. "amines and nitrous acid". Chemguide. Available at: [Link]

-

Michigan State University. "Reaction of Amines with Nitrous Acid". MSU Chemistry. Available at: [Link]

-

Al-Ostath, A. et al. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)". MDPI. Available at: [Link]

-

The Organic Chemistry Tutor. "Amine Synthesis Reactions Organic Chemistry". YouTube. Available at: [Link]

-

Freeman, F. et al. "Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine". PubMed Central. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. gacariyalur.ac.in [gacariyalur.ac.in]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. innospk.com [innospk.com]

- 10. youtube.com [youtube.com]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Note: Chemo-Selective Reduction Strategies for 5-Chloro-2-nitropyridin-3-ol

Executive Summary

The reduction of 5-Chloro-2-nitropyridin-3-ol to 3-amino-5-chloropyridin-2-ol (tautomeric with 2-amino-5-chloropyridin-3-ol) presents a classic chemoselectivity challenge in heterocyclic chemistry.[1] The primary objective is the complete reduction of the nitro group (

Standard catalytic hydrogenation (Pd/C,

-

Iron/Ammonium Chloride (Fe/NH

Cl): The robust, high-selectivity laboratory standard. -

Sodium Dithionite (Na

S -

Raney Nickel Hydrogenation: An industrial alternative for high-throughput workflows.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Paradox

The target molecule contains two reducible functionalities: the nitro group and the aryl chloride.

-

Thermodynamic Risk: The C-Cl bond on a pyridine ring is weakened by the electron-withdrawing nitrogen, making it susceptible to oxidative addition by Palladium (0) species.

-

The Solution: We must utilize single-electron transfer (SET) mechanisms (Metals, Dithionite) or specific surface chemistry (Raney Ni) that kinetically favors nitro reduction over aryl halide oxidative addition.

Product Stability Warning